molecular formula C19H20N2O3 B13965600 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- CAS No. 58324-16-6

9-Acridanone, 3-methoxy-4-(morpholinomethyl)-

Cat. No.: B13965600
CAS No.: 58324-16-6
M. Wt: 324.4 g/mol
InChI Key: CHIBKZGEOGLDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Acridanone, 3-methoxy-4-(morpholinomethyl)- is a complex organic compound belonging to the acridone family. Acridones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group at the 3rd position and a morpholinomethyl group at the 4th position on the acridanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-acridanone with appropriate reagents to introduce the methoxy and morpholinomethyl groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Acridanone, 3-methoxy-4-(morpholinomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted acridones, dihydroacridones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Acridanone, 3-methoxy-4-(morpholinomethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Acridanone, 3-methoxy-4-(morpholinomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and morpholinomethyl groups enhances its solubility, reactivity, and potential biological activities compared to its analogs.

Properties

CAS No.

58324-16-6

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-methoxy-4-(morpholin-4-ylmethyl)-10H-acridin-9-one

InChI

InChI=1S/C19H20N2O3/c1-23-17-7-6-14-18(15(17)12-21-8-10-24-11-9-21)20-16-5-3-2-4-13(16)19(14)22/h2-7H,8-12H2,1H3,(H,20,22)

InChI Key

CHIBKZGEOGLDIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)CN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.